CRBN Binding Affinity: Thalidomide-O-amido-PEG3-C2-NH2 Demonstrates 3-Fold Higher Affinity than Parent Thalidomide
The thalidomide-O-amido-PEG3-C2-NH2 scaffold (as Thal-PEG3-Linker TFA) exhibits a CRBN binding Kd of 0.8 nM, representing an approximately 3-fold improvement in affinity relative to the parent thalidomide compound (Kd ≈ 250 nM) [1]. The enhanced binding is attributed to optimized hydrogen bond network formation with CRBN residues Trp57 and His115 [1].
| Evidence Dimension | CRBN E3 ligase binding affinity |
|---|---|
| Target Compound Data | Kd = 0.8 nM (Thalidomide-O-amido-PEG3-C2-NH2 TFA) |
| Comparator Or Baseline | Kd ≈ 250 nM (parent thalidomide) |
| Quantified Difference | ~312-fold improvement in Kd; ~3-fold affinity increase reported |
| Conditions | In vitro CRBN binding assay |
Why This Matters
Higher CRBN binding affinity enables more efficient E3 ligase recruitment, potentially translating to improved target degradation at lower PROTAC concentrations.
- [1] Chem960. Thal-PEG3-Linker TFA (Thalidomide-O-amido-PEG3-C2-NH2·TFA) Technical Article. View Source
